2,6-DI-O-Carboxymethyl-D-glucose

CAS No.: 95350-37-1

Cat. No.: VC2904442

Molecular Formula: C9H14O10

Molecular Weight: 282.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95350-37-1 |

|---|---|

| Molecular Formula | C9H14O10 |

| Molecular Weight | 282.2 g/mol |

| IUPAC Name | [(3R,4S,5R,6R)-7-carboxyoxy-4,5,6-trihydroxy-2-oxoheptan-3-yl] hydrogen carbonate |

| Standard InChI | InChI=1S/C9H14O10/c1-3(10)7(19-9(16)17)6(13)5(12)4(11)2-18-8(14)15/h4-7,11-13H,2H2,1H3,(H,14,15)(H,16,17)/t4-,5-,6+,7+/m1/s1 |

| Standard InChI Key | SHDLLDQYDOZMJC-JWXFUTCRSA-N |

| Isomeric SMILES | CC(=O)[C@@H]([C@H]([C@@H]([C@@H](COC(=O)O)O)O)O)OC(=O)O |

| SMILES | CC(=O)C(C(C(C(COC(=O)O)O)O)O)OC(=O)O |

| Canonical SMILES | CC(=O)C(C(C(C(COC(=O)O)O)O)O)OC(=O)O |

Introduction

Chemical Identity and Structure

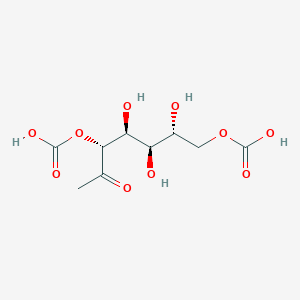

2,6-DI-O-Carboxymethyl-D-glucose is a modified carbohydrate that maintains the core glucose structure while incorporating carboxymethyl functional groups at specific positions. The compound's structure is central to understanding its chemical behavior and applications in research settings.

Basic Chemical Information

The compound is identified through several standardized parameters as detailed in Table 1:

Table 1: Chemical Identifiers of 2,6-DI-O-Carboxymethyl-D-glucose

| Parameter | Value |

|---|---|

| CAS Number | 95350-37-1 |

| Molecular Formula | C10H16O10 |

| Molecular Weight | 296.23 g/mol |

| IUPAC Name | [(3R,4S,5R,6R)-7-carboxyoxy-4,5,6-trihydroxy-2-oxoheptan-3-yl] hydrogen carbonate |

| Synonyms | 2,6-Bis-O-(carboxymethyl)-D-glucose; D-Glucose, 2,6-bis-O-(carboxymethyl)- |

The molecular structure consists of a D-glucose core with carboxymethyl groups (-CH2COOH) attached via ether linkages at the hydroxyl groups in positions 2 and 6 . This configuration results in a molecule with multiple functional groups that contribute to its chemical versatility.

Structural Characteristics

The structure of 2,6-DI-O-Carboxymethyl-D-glucose is characterized by the presence of two carboxymethyl groups attached to the glucose ring at specific positions. The spatial arrangement of these functional groups creates a unique molecular architecture that influences the compound's chemical behavior and potential applications.

The core D-glucose structure maintains its pyranose ring form, with the typical hydroxyl groups at positions 1, 3, 4, and 5. The selective modification of only positions 2 and 6 with carboxymethyl groups results in a molecule with mixed functionalities – both the hydrophilic properties of the parent glucose and the acidic characteristics contributed by the carboxylic acid groups.

Physical Properties

The physical characteristics of 2,6-DI-O-Carboxymethyl-D-glucose provide important information for researchers working with this compound in laboratory settings. These properties influence handling procedures, storage requirements, and potential applications.

Appearance and Stability

2,6-DI-O-Carboxymethyl-D-glucose typically appears as a colorless syrup under standard laboratory conditions . This physical state differs from the crystalline nature of unmodified D-glucose, which typically forms white crystals or powder . The modification with carboxymethyl groups alters the intermolecular interactions, resulting in different physical properties.

Synthesis Methods

The preparation of 2,6-DI-O-Carboxymethyl-D-glucose involves selective chemical modification of D-glucose to introduce carboxymethyl groups at specific positions. The synthetic approaches must achieve positional selectivity to ensure the desired 2,6-substitution pattern.

Related Synthetic Methods

Applications and Research

2,6-DI-O-Carboxymethyl-D-glucose serves various functions in scientific research, particularly in fields related to carbohydrate chemistry, bioconjugation, and materials science.

Bioconjugation Applications

One of the primary applications of 2,6-DI-O-Carboxymethyl-D-glucose is as a building block for the preparation of bioconjugates. These are hybrid molecules formed by linking biological molecules (such as proteins or antibodies) with synthetic moieties (like drugs or imaging agents). The carboxymethyl groups at positions 2 and 6 provide reactive sites for coupling reactions, allowing the glucose core to serve as a linker or scaffold in complex molecular constructs.

Carbohydrate Research

The compound is valuable in fundamental carbohydrate research, particularly in studies investigating the influence of substitution patterns on the properties and reactivity of modified glucose derivatives. Its unique structure, with carboxymethyl groups at positions 2 and 6, significantly influences its reactivity and biological properties compared to other similar compounds, making it an important model for structure-activity relationship studies.

Analytical Standards

Analytical Methods for Characterization

Various analytical techniques are employed for the identification, characterization, and quantification of 2,6-DI-O-Carboxymethyl-D-glucose in research settings.

Chromatographic Methods

Paper chromatography has been historically significant in separating and identifying various carboxymethylated glucose derivatives. Research has established solvent systems capable of complete paper chromatographic separation of these derivatives, including those obtained upon hydrolysis of carboxymethylcellulose .

Isotachophoretic separation has also been successfully employed for the analysis of carboxymethyl-D-glucoses formed by acidic depolymerization of carboxymethylcellulose, allowing for the identification and quantification of various isomers .

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is crucial for structural verification and purity assessment of 2,6-DI-O-Carboxymethyl-D-glucose. The specific chemical shifts associated with the carboxymethyl groups at positions 2 and 6 provide definitive structural information .

NMR analysis has been valuable in distinguishing between different carboxymethylated glucose isomers, including 2,6-di-O-carboxymethylated glucose, in complex mixtures such as those resulting from carboxymethylcellulose hydrolysis .

Comparison with Related Compounds

2,6-DI-O-Carboxymethyl-D-glucose belongs to a family of carboxymethylated glucose derivatives, each with distinct structural and functional characteristics.

Mono-substituted Carboxymethyl Glucoses

The mono-substituted variants—2-O-carboxymethyl-D-glucose, 3-O-carboxymethyl-D-glucose, and 6-O-carboxymethyl-D-glucose—differ from 2,6-DI-O-Carboxymethyl-D-glucose in having only a single carboxymethyl group. These compounds have been synthesized and characterized for comparison purposes in various research contexts .

The position of the carboxymethyl group significantly influences the compound's properties. For example, 6-O-carboxymethyl-D-glucose (CAS 95350-38-2) has a molecular weight of 238.19 g/mol and appears as a colorless syrup, similar to 2,6-DI-O-Carboxymethyl-D-glucose but with fewer functional groups .

Other Di-substituted Variants

While 2,6-DI-O-Carboxymethyl-D-glucose has carboxymethyl groups at positions 2 and 6, other disubstituted variants can have different substitution patterns. For instance, 2,3-di-O-carboxymethyl-D-glucose has been synthesized and characterized in the literature .

These different substitution patterns result in compounds with distinct chemical reactivity, solubility, and potential applications. Research has shown that different isomers can be separated and identified using appropriate analytical techniques .

Table 2: Comparison of 2,6-DI-O-Carboxymethyl-D-glucose with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State |

|---|---|---|---|---|

| 2,6-DI-O-Carboxymethyl-D-glucose | 95350-37-1 | C10H16O10 | 296.23 | Colorless syrup |

| 6-O-(Carboxymethyl)-D-glucose | 95350-38-2 | C8H14O8 | 238.19 | Colorless syrup |

| D-Glucose (unmodified) | 50-99-7 | C6H12O6 | 180.16 | White crystalline powder |

Research Significance and Future Directions

The study of 2,6-DI-O-Carboxymethyl-D-glucose continues to evolve, with ongoing research exploring its potential applications and expanding our understanding of carboxymethylated carbohydrates.

Current Research Implications

Research into the interactions of 2,6-DI-O-Carboxymethyl-D-glucose with other biomolecules has underscored the importance of understanding how this compound behaves in biological systems. Its unique structure, with carboxymethyl groups at positions 2 and 6, significantly influences its reactivity and biological properties compared to other similar compounds.

The compound's role in analytical chemistry, particularly in the characterization of carboxymethylcellulose derivatives, remains significant. As techniques for analyzing complex carbohydrate mixtures continue to improve, the importance of well-characterized reference compounds like 2,6-DI-O-Carboxymethyl-D-glucose increases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume